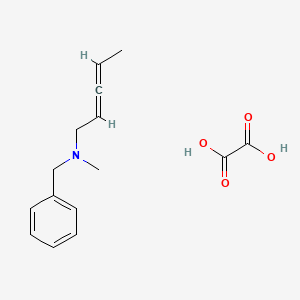

N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate

Description

N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate is a tertiary amine oxalate salt characterized by a conjugated pentadienyl chain and aromatic benzyl substituent. The compound combines a branched amine structure (N-benzyl-N-methyl) with a 2,3-pentadienyl backbone, stabilized as an oxalate salt. The oxalate counterion likely enhances crystallinity and solubility compared to freebase forms, a property observed in other amine salts like benzathine benzylpenicillin . The conjugated diene system may confer reactivity in cycloaddition or metal-catalyzed functionalization, similar to compounds with directing groups (e.g., N,O-bidentate ligands) .

Properties

CAS No. |

85506-92-9 |

|---|---|

Molecular Formula |

C15H19NO4 |

Molecular Weight |

277.31 g/mol |

InChI |

InChI=1S/C13H17N.C2H2O4/c1-3-4-8-11-14(2)12-13-9-6-5-7-10-13;3-1(4)2(5)6/h3,5-10H,11-12H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

CKRHSNRYJUZWNK-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=CCN(C)CC1=CC=CC=C1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the tertiary amine via the alkylation or reductive amination of the corresponding primary or secondary amines with benzyl and methyl substituents. The key steps include:

- Formation of imines or iminium intermediates by reaction of amines with aldehydes.

- Catalytic hydrogenation or transfer hydrogenation to form the tertiary amine.

- Isolation and purification, often as the oxalate salt to improve stability and handling.

Catalytic Reductive Methylation via Three-Component Coupling

A recent and robust method involves a tandem three-component coupling of carbonyl compounds (aldehydes), amines, and methanol under catalytic conditions to form N-methylated tertiary amines, including this compound.

- React benzylamine (or a related primary amine) with an aldehyde (such as 2,3-pentadienal) in the presence of a catalyst (e.g., an iridium complex) and a base (caesium carbonate).

- Use dry methanol as both solvent and methyl source.

- Conduct the reaction under inert atmosphere (argon) at 100 °C for 16 hours.

- Purify the crude product by column chromatography using silica gel with hexane/ethyl acetate as eluent.

- Convert the tertiary amine to its oxalate salt by reaction with oxalic acid.

This method has been shown to afford high yields of the desired tertiary amines with excellent selectivity. The reaction proceeds via imine formation, followed by catalytic methylation facilitated by the iridium catalyst and base, as confirmed by NMR and HRMS analyses.

Reaction Conditions and Catalysts

- Catalysts: Iridium-based catalysts (e.g., iridium-pyridonate complexes) at low loading (0.2 mol%) are effective.

- Bases: Caesium carbonate (Cs2CO3) at 20 mol% enhances the reaction rate and yield.

- Solvent: Dry methanol serves both as solvent and methyl donor.

- Temperature: 100 °C is optimal for the reaction.

- Atmosphere: Argon atmosphere prevents oxidation and moisture interference.

Alternative Preparation via Hydrogenation of Imines

Another established approach involves:

- Condensation of benzaldehydes with primary amines to form imines.

- Catalytic hydrogenation of the imines using hydrogen gas and supported metal catalysts such as palladium on activated carbon.

- Conditions typically involve mild temperatures (20-30 °C) and hydrogen pressures (0.1 to 5 bar).

- The reaction time ranges from 1 to 100 hours depending on scale and catalyst activity.

This method is versatile and widely used industrially for N-benzylamine derivatives, allowing for substitution variations on the benzaldehyde and amine components.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

- NMR Spectroscopy: Both ^1H and ^13C NMR in deuterated solvents (CDCl3, DMSO-d6) are used to confirm the formation of the tertiary amine and intermediates.

- HRMS: High-resolution mass spectrometry confirms molecular weight and structure.

- IR Spectroscopy: Used to identify functional groups and confirm catalyst species.

Reaction Kinetics and Mechanistic Insights

- Time-dependent NMR studies show the conversion of starting amines and aldehydes to tertiary amines over 16 hours.

- Deuterium labeling experiments with CD3OD confirm the methylation source and mechanism.

- Kinetic isotope effect (KIE) studies reveal a kC-H/kC-D ratio of 2.77, indicating C-H bond cleavage as a rate-determining step.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Cyclization Reactions via Nitrogen-Centered Radicals (NCRs)

The compound’s pentadienyl backbone facilitates radical-mediated cyclizations. When subjected to initiators like triethylborane (Et₃B) with trace oxygen, the oxalate salt generates amidyl radicals (N-centered radicals, NCRs) . These radicals undergo intramolecular [3+2] or [5-exo] cyclizations with alkenes, forming nitrogen-containing heterocycles.

Key Observations:

-

Cyclization Pathways :

-

5-exo cyclization : Predominantly forms pyrrolizidine derivatives (e.g., 157 in Scheme 30 of ) via aminyl radical addition to activated alkenes.

-

6-endo cyclization : Competing pathway yielding thermodynamically stable benzylic radicals (e.g., 159 ), observed in reactions with electron-deficient alkenes .

-

-

Reversibility : Aminyl radical addition to alkenes is reversible, leading to product mixtures influenced by solvent and substituent effects .

Representative Data:

| Substrate Type | Cyclization Mode | Product Yield (%) | Key Byproducts |

|---|---|---|---|

| Terminal alkenes | 5-exo | 75–80 | Benzylic radicals (15–20%) |

| Electron-poor alkenes | 6-endo | 15–81 | Reduced amines (e.g., 73a ) |

Reaction Protocol (Adapted from ):

-

Conditions :

-

Catalyst: Metal complex (0.2 mol%), Cs₂CO₃ (20 mol%), dry methanol, 100°C, 16 h.

-

Purification: Column chromatography (EtOAc/hexane).

-

-

Scope :

-

Compatible with electron-rich (e.g., 4-methoxyphenyl) and electron-neutral aldehydes.

-

Yields: 60–85% for cyclic amines; lower yields (20–40%) observed with sterically hindered aldehydes.

-

Limitations:

-

Solvent specificity: Reactions fail in tert-butanol or cyclohexanol due to competing transfer hydrogenation or imine formation .

Radical Trapping and Functionalization

The pentadienyl moiety acts as a radical acceptor. For example, in the presence of N-bromosaccharin (NBSA), the oxalate salt undergoes bromoimidization, yielding functionalized alkenes (e.g., 27 in Scheme 8 of ).

Mechanistic Insights:

-

Bond Dissociation Energy (BDE) : The weak N–Br bond in NBSA (BDE ≈ 45 kcal/mol) facilitates homolytic cleavage, generating NCRs that add regioselectively to the diene system .

-

Byproducts : Competing H-atom abstraction from the solvent (e.g., toluene) can lead to reduced yields unless 1,4-cyclohexadiene (CHD) is added as a H-atom donor .

Stability and Byproduct Formation

Thermal or photolytic decomposition of the oxalate salt generates amidyl radicals (e.g., 53 ) that undergo unintended side reactions:

-

Tricyclic Lactam Formation : Observed during reflux in toluene due to radical recombination with aromatic groups (e.g., 56 in ).

-

Radical Interconversion : ipso- vs. ortho-attack pathways in spirodienyl radicals lead to isomeric quinoxalines (e.g., 59 vs. 60a ) .

Comparison to Analogous Compounds

Reactivity contrasts with simpler N-alkyl amines:

| Feature | N-Benzyl-N-methyl-2,3-pentadien-1-amine Oxalate | N-Benzyl Amines |

|---|---|---|

| Cyclization Efficiency | High (70–85%) | Moderate (40–60%) |

| Radical Stability | Benzylic radicals favored | Less stabilized |

| Solvent Tolerance | Requires CHD for H-atom donation | Tolerates polar aprotic solvents |

Scientific Research Applications

N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may be used in studies involving enzyme interactions or as a precursor for biologically active molecules.

Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, ultimately affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methodological Considerations for Similarity Analysis

Compound similarity assessments (structural, functional, or biological) require multi-faceted approaches :

- Structural Similarity: Tools like Tanimoto coefficients compare molecular fingerprints (e.g., presence of benzyl groups, amine functionality).

- Functional Similarity: Reactivity with metals or solubility profiles (e.g., salt vs. freebase) differentiate applications.

Biological Activity

N-Benzyl-N-methyl-2,3-pentadien-1-amine oxalate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a pentadiene structure with benzyl and methyl substituents. The oxalate salt form enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Pharmacological Activities

Research has indicated that derivatives of similar compounds exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, 1,3,4-oxadiazole derivatives have been identified as potential antitumor agents due to their ability to inhibit histone deacetylase (HDAC) and telomerase .

- Antimicrobial Properties : this compound may exhibit antimicrobial activity similar to other amine derivatives, which have been reported to possess significant antibacterial and antifungal properties .

- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Generation : Nitrogen-centered radicals generated from the compound can participate in radical addition reactions, leading to the formation of various bioactive derivatives .

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as α-glucosidase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders respectively .

- Cell Signaling Modulation : The ability of the compound to influence cellular signaling pathways may contribute to its anticancer and anti-inflammatory activities.

Case Studies

Several studies have explored the biological effects of N-benzyl-N-methyl derivatives:

- A study on related compounds demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective doses for therapeutic application .

- Another research focused on the anti-inflammatory properties of benzyl-substituted amines showed a reduction in edema in animal models when treated with these compounds .

Research Findings

| Study | Findings |

|---|---|

| Rashid et al., 2018 | Identified anticancer properties through HDAC inhibition. |

| Dhumal et al., 2016 | Reported antimicrobial activity against Gram-positive bacteria. |

| Akhter et al., 2009 | Demonstrated anti-inflammatory effects in animal models. |

Q & A

Q. Basic Research Focus

- Titration : Traditional oxalate quantification via redox titration with potassium permanganate, achieving accuracy for medium-to-high oxalate concentrations (e.g., 77.66–197.90 mg/100g in cassava/sweet potato) .

- UV-Visible Spectrophotometry : Suitable for lower oxalate levels (e.g., 151.19–153.56 mg/100g) but requires calibration with standards .

- Capillary Electrophoresis (CE) vs. Ion Chromatography (IC) : CE offers faster analysis and lower costs for high oxalate content, while IC excels at trace-level detection .

How can researchers resolve discrepancies in oxalate quantification across different methodologies?

Advanced Research Focus: Data Contradiction Analysis

Discrepancies may arise from:

- Sample Preparation : Incomplete extraction of oxalate (e.g., due to matrix interference in plant materials) .

- Method Sensitivity : Titration may overestimate oxalate in the presence of reducing agents, whereas spectrophotometry requires rigorous pH control .

- Validation : Cross-validate results using orthogonal methods (e.g., combine titration with CE) and reference materials.

What strategies control particle size and morphology during oxalate salt crystallization?

Q. Advanced Research Focus: Experimental Design

- Additive-Mediated Crystallization : N,N-Diethylacetamide (DEAc) reduces particle size by adsorbing onto crystal surfaces, as shown in ferrous oxalate dihydrate (100 nm rod-shaped particles) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may slow nucleation, enabling larger crystals.

- Temperature Gradients : Gradual cooling promotes uniform crystal growth.

How do structural features of this compound influence its reactivity?

Q. Advanced Research Focus: Mechanistic Studies

- Conjugated Diene System : The 2,3-pentadienyl group may undergo Diels-Alder reactions or polymerization under acidic conditions.

- Oxalate Coordination : The oxalate anion can act as a bidentate ligand, influencing metal complexation behavior (e.g., nickelate(III) complexes in ).

- Steric Effects : The benzyl and methyl groups on nitrogen may hinder nucleophilic attack, requiring catalysts like phase-transfer agents.

What stability considerations are critical for storing this compound?

Q. Advanced Research Focus: Stability Analysis

- Moisture Sensitivity : Oxalate salts often hydrolyze in humid conditions; store in desiccators with silica gel.

- Light Sensitivity : UV exposure may degrade the conjugated diene system; use amber glassware.

- Thermal Decomposition : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for similar amines) .

How can computational modeling aid in predicting the physicochemical properties of this compound?

Q. Advanced Research Focus: Methodological Integration

- Density Functional Theory (DFT) : Predicts electronic structure, bond dissociation energies, and reaction pathways (e.g., applied to ferrous oxalate growth mechanisms ).

- Molecular Dynamics (MD) : Simulates crystallization behavior and solvent interactions.

- Solubility Parameters : Hansen solubility parameters can optimize solvent selection for synthesis.

What are the implications of dietary oxalate interactions for toxicological studies?

Q. Advanced Research Focus: Interdisciplinary Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.